1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Description
1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a useful research compound. Its molecular formula is C22H20F2N2OS and its molecular weight is 398.47. The purity is usually 95%.
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Biological Activity
1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a synthetic compound belonging to the class of diazaspiro compounds, which are characterized by their unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A spirocyclic framework
- Fluorine substituents that may enhance biological activity
- A thione functional group contributing to its reactivity
Pharmacological Properties
Recent studies have evaluated the biological activity of similar diazaspiro compounds, particularly their interactions with sigma receptors, which are implicated in various neurological disorders and cancer.
Sigma Receptor Affinity
Research indicates that compounds with structural similarities to this compound exhibit significant affinity for sigma receptors, particularly σ1 receptors. For instance:
- Compounds like 14a , which is structurally related, showed a binding affinity (K_i) as low as 0.48 nM for σ1 receptors, indicating high potency and selectivity over σ2 receptors (selectivity >749-fold) .
This suggests that the compound may also possess similar binding characteristics, making it a candidate for further investigation in the context of neurological therapies.
The mechanisms through which diazaspiro compounds exert their biological effects often involve modulation of neurotransmitter systems and receptor interactions. For example:
- Sigma receptor activation has been linked to neuroprotective effects and modulation of pain pathways.
- The presence of fluorine atoms in the structure may enhance lipophilicity, potentially improving blood-brain barrier penetration and bioavailability.
Case Studies and Research Findings
Several studies have highlighted the biological effects of related compounds:
- Neuroprotective Effects : In vitro studies demonstrated that sigma receptor ligands can protect against neurodegeneration in models of Alzheimer's disease. The binding affinity to σ1 receptors correlates with neuroprotective outcomes .
- Anti-Cancer Activity : Compounds interacting with sigma receptors have shown promise in inhibiting tumor growth in various cancer models. The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation .
- Inflammatory Response Modulation : Some diazaspiro compounds have been investigated for their ability to modulate inflammatory responses through sigma receptor pathways, potentially offering therapeutic benefits in diseases like rheumatoid arthritis .
Data Tables
Property | Value |
---|---|
Molecular Formula | C18H16F2N2S |
Molecular Weight | 344.39 g/mol |
Sigma Receptor Affinity (K_i) | 0.48 - 59.6 nM (varies by analog) |
Selectivity for σ1 vs σ2 | >749-fold |
Properties
IUPAC Name |
(4-fluorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2OS/c23-17-9-5-15(6-10-17)19-21(28)26(20(27)16-7-11-18(24)12-8-16)22(25-19)13-3-1-2-4-14-22/h5-12H,1-4,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBVSIRDMZQILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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